(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate
Overview
Description
(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate, also known as DIMC, is an organic compound widely used in the laboratory for various purposes. It is a derivative of indole, a five-membered aromatic ring, and is composed of a chloroacetate group and a methyl group. DIMC is a colorless, crystalline solid which is soluble in water and organic solvents. It has a melting point of 65-66°C and a boiling point of 102-103°C.
Scientific Research Applications
Synthesis and Reactivity
Synthesis of Heterocyclic Derivatives : A study by Attaby, Ramla, & Gouda (2007) demonstrates the synthesis of thieno[2,3-b]pyridine derivatives using active halogen-containing reagents, showcasing the versatility of indole-based compounds in creating diverse heterocycles.
Cascade Reaction for New Synthesis : A paper by Nikumbh et al. (2016) presents a new one-pot methodology for synthesizing indolofuroquinoxaline derivatives, indicating the efficiency of indole derivatives in streamlining synthesis processes.
Regioselective Addition to Heterocycles : Research by Koz’minykh et al. (2006) discusses the regioselective addition of aromatic amines to indole acetates, further highlighting the reactivity and potential for complex molecule synthesis.
Biological Activities
Antimicrobial and Enzyme Activity : The study by Attaby, Ramla, & Gouda (2007) also evaluated the synthesized heterocyclic compounds for their antimicrobial properties and enzyme activities, revealing potential applications in pharmaceuticals.
Antimicrobial Activity of Substituted Acetohydrazide : A paper by Prasad (2017) reports on the synthesis and antimicrobial activity of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide, indicative of potential medical applications.
Antibacterial Screening of Heterocyclic Compounds : Mulwad and Mir's (2008) research Mulwad & Mir (2008) on the synthesis and antibacterial screening of N-[coumarin-6-yl] spiro-indoloazetidin-2-ones/thiazolidin-4-ones underscores the potential for developing novel antibacterial agents.
Cytotoxic Activities of Acetamide Derivatives : A study by AkgÜl et al. (2013) focuses on the synthesis of acetamide derivatives and their cytotoxic activities against various cell lines, suggesting potential in cancer research.
Synthesis and Antioxidant Evaluation : The work by Saundane et al. (2012) on the synthesis and evaluation of thiazolidinone and azetidinone encompassing indolylthienopyrimidines for antioxidant and antimicrobial activities, again shows the potential of these compounds in therapeutic applications.
Safety And Hazards
properties
IUPAC Name |
(2,3-dioxoindol-1-yl)methyl 2-chloroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4/c12-5-9(14)17-6-13-8-4-2-1-3-7(8)10(15)11(13)16/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGHGURZEKGMLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2COC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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